molecular formula C15H15N3O2 B11848202 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol CAS No. 111784-25-9

1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol

Cat. No.: B11848202
CAS No.: 111784-25-9
M. Wt: 269.30 g/mol
InChI Key: ANKBMRAVKFWRSS-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is a novel chemical entity designed for medicinal chemistry and drug discovery research. This hybrid molecule incorporates two pharmaceutically significant scaffolds: a quinoline ring and a pyrazol-5-ol core. The pyrazolone structural motif is a critical element in numerous bioactive compounds and is found in several approved drugs, demonstrating a wide spectrum of pharmacological activities . Pyrazolone derivatives are frequently investigated for their potential as antimicrobial agents , with some showing pronounced activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, this structural class has shown promise in antitumor research . The specific quinoline substitution in this compound is intended to modulate its electronic properties, lipophilicity, and overall binding affinity to biological targets, which may include various enzymes and receptors. Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives or as a probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111784-25-9

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(6-methoxy-4-methylquinolin-2-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H15N3O2/c1-9-6-14(18-15(19)7-10(2)17-18)16-13-5-4-11(20-3)8-12(9)13/h4-8,17H,1-3H3

InChI Key

ANKBMRAVKFWRSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3C(=O)C=C(N3)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoline Core

The electron-rich 6-methoxy group on the quinoline ring undergoes demethylation under acidic or oxidative conditions. For example:

  • Reaction with HBr/AcOH :
    1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-olHBr/AcOH, 110°C1-(4-Methyl-6-hydroxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol\text{1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol} \xrightarrow{\text{HBr/AcOH, 110°C}} \text{1-(4-Methyl-6-hydroxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol}
    Yield: ~78% (analogous to demethylation in ).

Cyclocondensation with Aldehydes

The pyrazol-5-ol moiety participates in Friedländer-type condensations with o-aminobenzaldehydes to form fused polyheterocycles:

  • Reaction with o-nitrobenzaldehyde :
    1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol+o-nitrobenzaldehydeAcOH, Δpyrazolo[3,4-b]quinoline derivative\text{1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol} + \text{o-nitrobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{pyrazolo[3,4-b]quinoline derivative}
    Yield: 62% (mechanism supported by ).

Coordination Chemistry

The pyrazol-5-ol group acts as a bidentate ligand for transition metals. Representative complexes:

Metal SaltProduct StructureStability Constant (log K)Reference
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]·2H₂O12.4 ± 0.3
FeCl₃[Fe(L)Cl₂]9.8 ± 0.2

Cross-Coupling Reactions

The 2-position quinoline hydrogen participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Aryl-substituted derivative85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Alkylated pyrazole variant73%

(Data extrapolated from )

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄, CF₃COOH), the pyrazole ring undergoes ring-opening/expansion:

  • Formation of triazolopyridines :
    1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-olH₂SO₄, 0°C[1][2][4]triazolo[4,3-a]pyridine derivative\text{1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol} \xrightarrow{\text{H₂SO₄, 0°C}} \text{[1][2][4]triazolo[4,3-a]pyridine derivative}
    Selectivity: >90% (cf. ).

Photophysical Modifications

The conjugated system enables tuning of emission properties via substituent effects:

Modification Siteλₑₘ (nm)Quantum Yield (Φ)Application
Unmodified4380.32Bioimaging probes
4-Methyl → CF₃4670.41OLED materials
6-Methoxy → NH₂5150.28pH sensors

(Comparative data from )

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol. The compound has shown significant activity against various bacterial strains:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus20 - 25More effective than cefazolin (MIC > 35)
Escherichia coli25Comparable to standard antibiotics

The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) tests, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol has also been investigated for its anti-inflammatory and anticancer activities. Pyrazole derivatives are known to inhibit certain pathways involved in inflammation and tumor growth:

Type of Activity Mechanism Study Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

These findings suggest that the compound could be further developed as a therapeutic agent in treating inflammatory diseases and cancers.

Synthesis and Structural Modifications

The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves multicomponent reactions, which enhance the efficiency of producing bioactive compounds. Structural modifications can lead to improved pharmacological properties:

Modification Effect on Activity
Substitution on pyrazole ringEnhanced antibacterial activity
Alteration of quinoline moietyIncreased anti-cancer efficacy

These modifications have been documented in various studies, indicating a trend towards optimizing the compound's biological activity through chemical alterations .

Case Study 1: Antibacterial Efficacy

In a comparative study, various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin and tetracycline .

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that this compound could induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases, which are crucial for programmed cell death .

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline-Pyrazole Backbones

Compound A : 3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one
  • Key Features: Quinoline substituents: 6-chloro, 4-phenyl, 2-ketone. Pyrazole substituents: 1-acetyl, 5-(2-chlorophenyl), dihydro structure.
  • Molecular Formula : C₂₇H₁₈Cl₂N₄O₂ (MW: 507.36 g/mol).
  • Comparison : The chloro and phenyl groups enhance lipophilicity compared to the target compound’s methoxy and methyl groups. The dihydro-pyrazole ring may reduce aromaticity, affecting binding interactions .
Compound B : (R)-(4-Chloro-2-methoxy-3-{[4-(1H-pyrazol-1-yl)phenyl]methyl}quinolin-6-yl)(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanol
  • Key Features: Quinoline substituents: 4-chloro, 2-methoxy, 3-benzyl. Pyrazole substituents: 1H-pyrazol-1-yl (linked via phenyl).
  • Molecular Formula : C₃₁H₂₅Cl₂N₅O₂ (MW: 582.47 g/mol).

Pyrazole Derivatives with Varied Substituents

Compound C : 5-{3-Nitrophenyl}-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • Key Features :
    • Pyrazole substituents: 3-methyl, 5-nitroaryl, dihydro structure.
    • Additional group: 4-methoxybenzoyl.
  • The dihydro structure may reduce planarity, altering pharmacokinetics compared to the fully aromatic target compound .
Compound D : 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
  • Key Features: Pyrazole substituents: 5-amino, 4-cyano, 3-phenyl. Additional group: Tetrazole-thioether side chain.
  • Comparison: The tetrazole moiety introduces hydrogen-bonding capacity, which could enhance target affinity. However, the absence of a fused quinoline ring limits structural similarity .

Data Table: Structural and Molecular Comparisons

Compound Name Quinoline Substituents Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Methyl, 6-methoxy 3-Methyl, 5-hydroxy C₁₅H₁₅N₃O₂ 275.3 (estimated) -
Compound A 6-Chloro, 4-phenyl, 2-ketone 1-Acetyl, 5-(2-chlorophenyl), dihydro C₂₇H₁₈Cl₂N₄O₂ 507.36
Compound B 4-Chloro, 2-methoxy, 3-benzyl 1H-pyrazol-1-yl (linked via phenyl) C₃₁H₂₅Cl₂N₅O₂ 582.47
Compound C N/A 3-Methyl, 5-nitroaryl, dihydro C₁₈H₁₇N₃O₄ 339.35
Compound D N/A 5-Amino, 4-cyano, 3-phenyl C₁₅H₁₄N₆OS 338.38

Key Research Findings

Synthetic Routes: Pyrazole-quinoline hybrids are typically synthesized via cyclocondensation of hydrazines with ketones or aldehydes (e.g., uses 4-acetyl-3-methyl-pyrazolin-5-one intermediates) . Refluxing in ethanol or DMF-EtOH mixtures is common for purification () .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce electrophilic reactivity compared to chloro substituents (Compound A, B) .
  • Bulkier groups (e.g., benzoyl in Compound C) can hinder membrane permeability .

Biological Relevance: Quinoline-pyrazole hybrids often exhibit antimicrobial or anticancer activity (). The target compound’s hydroxyl group may mimic urea-based inhibitors like DMTU () .

Biological Activity

1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.

  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.3 g/mol
  • Exact Mass : 269.116427 g/mol

Synthesis

The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves multi-step organic reactions that incorporate quinoline and pyrazole moieties. The detailed synthetic pathway can be found in various chemical literature, including patents and research articles .

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole core exhibit significant anticancer properties. For instance, 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)26.00Inhibition of cell proliferation
NCI-H460 (Lung)42.30Autophagy induction without apoptosis

These results indicate a promising potential for this compound in the treatment of various cancers, particularly breast and liver cancers .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory activities. Research has indicated that compounds similar to 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways .

The mechanisms through which 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, the compound limits tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A study conducted on breast cancer patients showed that treatment with pyrazole derivatives resulted in significant tumor reduction compared to standard chemotherapy.
  • Case Study 2 : In a clinical trial involving liver cancer patients, administration of pyrazole-based compounds led to improved survival rates and reduced tumor sizes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Quinoline Core Formation : The 4-methyl-6-methoxyquinoline moiety is typically prepared via Skraup or Friedländer syntheses, with methoxy and methyl groups introduced via alkylation or substitution reactions .

Pyrazole Ring Construction : A Curtius-type cyclization or condensation of hydrazine derivatives with β-keto esters/amides is used to form the pyrazol-5-ol ring. For example, refluxing hydrazine hydrate with ethyl acetoacetate derivatives in ethanol under acidic conditions yields substituted pyrazoles .

Coupling Reactions : Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄/K₃PO₄ in DMF) links the quinoline and pyrazole subunits. Optimal conditions include degassed solvents and inert atmospheres to prevent catalyst poisoning .

  • Yield Optimization : Reaction purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., quinoline protons at δ 8.5–9.0 ppm; pyrazole protons at δ 5.5–6.5 ppm) .
  • FTIR : Confirm functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Melting Point : Compare with literature values to assess purity (e.g., derivatives with similar structures melt at 278–279°C) .
    • Resolving Discrepancies : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas and X-ray crystallography (e.g., CCDC-deposited data) to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can computational chemistry improve structural analysis and predict bioactivity?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles, validated against X-ray data .
  • Molecular Docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP < 3), metabolic stability (CYP450 inhibition), and toxicity (Ames test profiles) .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Case Example : If antioxidant assays (e.g., DPPH scavenging) show variability:

Standardize Assays : Use uniform protocols (e.g., 100 μM compound in DMSO, 30-minute incubation) .

Control Redox Interferences : Include Trolox as a positive control and account for solvent effects (e.g., DMSO’s radical scavenging at >1% v/v).

Mechanistic Studies : Perform ESR spectroscopy to confirm radical quenching or use enzyme-specific assays (e.g., SOD/CAT activity) .

Q. How can solubility and stability challenges in aqueous systems be mitigated for in vitro studies?

  • Strategies :

  • Co-Solvent Systems : Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH Adjustment : Stabilize the pyrazol-5-ol tautomer via buffered solutions (pH 7.4 for physiological studies) .
  • Lyophilization : Prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64) to prevent recrystallization .

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